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Compound of Interest

Compound Name: LEI-106

Cat. No.: B608514

Note: The following information pertains to LS-106, a fourth-generation Epidermal Growth
Factor Receptor (EGFR) inhibitor. No public data was found for a compound designated "LEI-
106"; LS-106 is presented here due to the close similarity in name and the availability of
detailed preclinical data relevant to researchers in oncology and drug development.

Introduction

LS-106 is a novel, potent, and reversible fourth-generation EGFR tyrosine kinase inhibitor (TKI)
developed to overcome acquired resistance to third-generation TKIs like osimertinib.[1][2]
Specifically, LS-106 targets the EGFR C797S mutation, which is a key mechanism of
resistance in non-small cell lung cancer (NSCLC).[1][2][3] This mutation prevents the covalent
binding of irreversible inhibitors such as osimertinib.[1] LS-106 demonstrates significant
preclinical antitumor activity in both in vitro and in vivo models harboring EGFR triple mutations
(e.g., 19del/T790M/C797S).[1][2]

Mechanism of Action

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon
activation, triggers downstream signaling pathways like PISK/AKT and MAPK/ERK, promoting
cell proliferation and survival.[3] In many NSCLC cases, activating mutations in EGFR lead to
oncogenesis. While TKIs can inhibit this signaling, resistance mutations often emerge. The
C797S mutation, in particular, blocks the binding of third-generation covalent inhibitors.[3] LS-
106 is a non-covalent, reversible inhibitor that binds to the ATP-binding site of EGFR, even in
the presence of the C797S mutation, thereby blocking its phosphorylation and downstream
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signaling.[1] This action effectively suppresses the growth of tumor cells that have become
resistant to prior generations of EGFR inhibitors.
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Caption: EGFR signaling pathway and points of inhibition by different TKI generations.

Quantitative Data Summary

The preclinical efficacy of LS-106 has been quantified through both enzymatic assays and in

vivo tumor models.

Table 1: In Vitro Kinase Inhibitory Activity of LS-106
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EGFR Mutant Kinase LS-106 ICso (nmol/L)
EGFR19del/T790M/C797S 2.4[1][2]
EGFRL858R/T790M/C797S 3.1[1][2]

EGFRL858R/T790M Comparable to Osimertinib[1][2]
Wild-type EGFR Comparable to Osimertinib[1][2]

Table 2: In Vivo Antitumor Efficacy of LS-106

Tumor
Animal . Dose Administrat Growth
Cell Line Treatment . o
Model (mgl/kg) ion Inhibition
(TGI)
PC-9-OR
(EGFR19del/
Xenograft LS-106 30 Oral 83.5%[1][2]
T790M/C797
S)
PC-9-OR
(EGFR19del/ 136.6%[1][2]
Xenograft LS-106 60 Oral
T790M/C797 [4]
S)

A TGI of >100% indicates tumor regression.[4][5]

Detailed In Vivo Experimental Protocol

This protocol describes a xenograft study to evaluate the antitumor efficacy of LS-106 in an
immunodeficient mouse model bearing tumors derived from human NSCLC cells with the
EGFR triple mutation.

Objective

To determine the in vivo efficacy of orally administered LS-106 in a PC-9-OR subcutaneous
xenograft mouse model.
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Materials

e Compound: LS-106

e Cell Line: PC-9-OR, a human NSCLC cell line engineered to express the
EGFR19del/T790M/C797S triple mutation.[1][2]

e Animals: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID), female, 5-6 weeks old.

e Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.4% Tween 80
in ddH20).

» Reagents: Matrigel (optional, for cell implantation), sterile PBS.

o Equipment: Calipers, animal balance, oral gavage needles, sterile syringes and needles.

Experimental Workflow Diagram
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Phase 1: Model Establishment

1. Cell Culture
(PC-9-OR cells)

2. Cell Harvest & Preparation
(~5x10"6 cells in PBS/Matrigel)

3. Subcutaneous Implantation
(Flank of immunodeficient mice)

4. Tumor Growth Monitoring
(Measure with calipers until ~200-400 mma3)

Phase 2: Treatment & Monitoring

5. Randomization
(Group animals into Vehicle, LS-106 30 mg/kg, LS-106 60 mg/kg)

6. Daily Oral Dosing
(Administer compound or vehicle via gavage)

7. Continuous Monitoring
(Measure tumor volume and body weight 2-3 times/week)

Phase 3: Endpoint Analysis

8. Study Termination
(Based on tumor size in control or pre-defined endpoint)

l

9. Data Analysis
(Calculate Tumor Growth Inhibition (TGI))

Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft efficacy study of LS-106.
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Methodology

e Cell Culture and Implantation:

o Culture PC-9-OR cells under standard conditions until they reach exponential growth
phase.

o Harvest cells and resuspend them in sterile PBS, optionally mixing 1:1 with Matrigel to
improve tumor take rate.

o Subcutaneously inject approximately 5 million cells into the right flank of each mouse.[6]
e Tumor Growth and Group Randomization:

o Monitor tumor growth by measuring tumor dimensions with calipers two to three times per
week.

o Calculate tumor volume using the formula: Volume = (Length x Width?) / 2.[6]

o Once tumors reach a mean volume of 200-400 mm3, randomize the animals into treatment
groups (e.g., n=5-6 mice per group).[6]

= Group 1: Vehicle control
» Group 2: LS-106 (30 mg/kg)
» Group 3: LS-106 (60 mg/kg)
e Drug Administration:
o Prepare fresh formulations of LS-106 in the vehicle daily.

o Administer the assigned treatment to each mouse once daily via oral gavage. The volume
is typically adjusted based on individual body weight.

» Efficacy Monitoring and Endpoint:

o Measure tumor volumes and body weights two to three times weekly throughout the study.
Body weight is a key indicator of treatment toxicity.
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o The study endpoint is reached when tumors in the vehicle control group reach a
predetermined maximum size (e.g., 2000 mm?), or after a fixed duration (e.g., 21-28 days).

o At the end of the study, euthanize the animals and excise the tumors for weight
measurement and potential downstream analysis (e.g., pharmacodynamics).

o Data Analysis:

o Calculate the Tumor Growth Inhibition (TGI) rate using the formula: TGl (%) = [1 - (Mean
tumor volume of treated group at endpoint / Mean tumor volume of control group at
endpoint)] x 100%.[5][7]

o Statistically analyze the differences in tumor volume between the treated and control
groups.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional guidelines and
approved by the Institutional Animal Care and Use Committee (IACUC).[8] Animal welfare
should be monitored daily, and any animal showing signs of excessive distress or toxicity
should be euthanized.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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